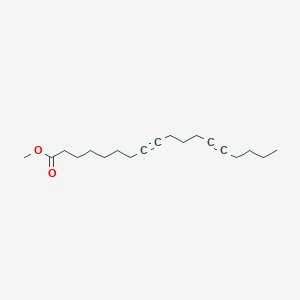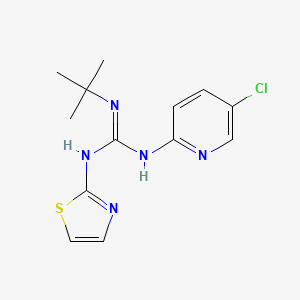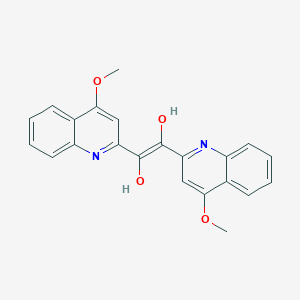
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol is an organic compound characterized by the presence of two methoxyquinoline groups attached to an ethene-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyquinoline derivatives.
Formation of Ethene-1,2-diol Backbone: The ethene-1,2-diol backbone is formed through a series of reactions involving the coupling of the quinoline derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based quinones.
Reduction: Reduction reactions can convert the quinoline groups to their corresponding dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline-based quinones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(4-methoxyphenyl)ethene-1,2-diol: Similar structure but with phenyl groups instead of quinoline.
1,2-bis(4-methoxyquinolin-2-yl)ethane-1,2-diol: Similar structure but with an ethane backbone instead of ethene.
Uniqueness
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol is unique due to the presence of both methoxyquinoline groups and the ethene-1,2-diol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol |
InChI |
InChI=1S/C22H18N2O4/c1-27-19-11-17(23-15-9-5-3-7-13(15)19)21(25)22(26)18-12-20(28-2)14-8-4-6-10-16(14)24-18/h3-12,25-26H,1-2H3/b22-21+ |
InChI Key |
JFDHZBFDIQNCGF-QURGRASLSA-N |
Isomeric SMILES |
COC1=CC(=NC2=CC=CC=C21)/C(=C(/C3=NC4=CC=CC=C4C(=C3)OC)\O)/O |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C(=C(C3=NC4=CC=CC=C4C(=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
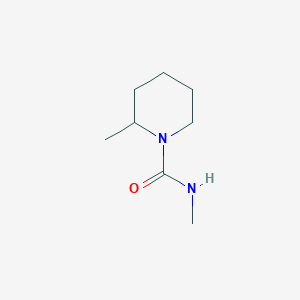
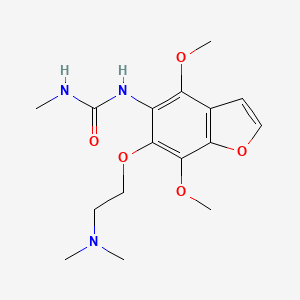
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
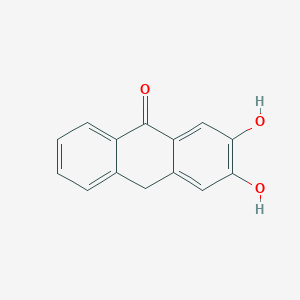
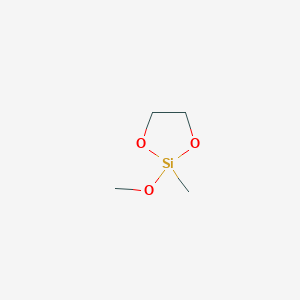
![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)
